
3,5-Dibromo-2,6-dimethylheptan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-2,6-dimethylheptan-4-one is an organic compound with the molecular formula C9H16Br2O. It is a brominated ketone, characterized by the presence of two bromine atoms and two methyl groups attached to a heptanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-2,6-dimethylheptan-4-one typically involves the bromination of 2,6-dimethylheptan-4-one. One common method is the dehydrobromination of this compound using sodium hydride in tetrahydrofuran, followed by the addition of aqueous hydrochloric acid . This reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dibromo-2,6-dimethylheptan-4-one undergoes various chemical reactions, including:
Dehydrobromination: This reaction involves the removal of bromine atoms, typically using strong bases like sodium hydride.
Photochemical Reactions: Irradiation of the compound in hexane under nitrogen can yield products like 2-bromo-5-isopropylidene-3-methylcyclopent-2-enone.
Common Reagents and Conditions:
Dehydrobromination: Sodium hydride in tetrahydrofuran, followed by aqueous hydrochloric acid.
Photochemical Reactions: Hexane as a solvent, nitrogen atmosphere, and UV light at 300 nm.
Major Products:
Dehydrobromination: Cyclopropenones.
Photochemical Reactions: 2-bromo-5-isopropylidene-3-methylcyclopent-2-enone and symmetrical photodimers.
Applications De Recherche Scientifique
3,5-Dibromo-2,6-dimethylheptan-4-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of cyclopropenones and other complex organic molecules.
Biology and Medicine: The compound’s brominated structure makes it a potential candidate for studying halogenated organic compounds’ biological activities.
Industry: It can be used in the development of new materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 3,5-dibromo-2,6-dimethylheptan-4-one involves its reactivity towards nucleophiles and bases. The bromine atoms in the molecule are susceptible to nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the carbonyl carbon more electrophilic and prone to nucleophilic attack.
Comparaison Avec Des Composés Similaires
3,5-Dibromo-4-hydroxyacetophenone: Another brominated ketone with similar reactivity.
2,6-Dimethyl-4-heptanone: The non-brominated analog of 3,5-dibromo-2,6-dimethylheptan-4-one.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. The presence of two bromine atoms and two methyl groups in specific positions makes it a valuable compound for studying halogenated ketones’ reactivity and applications.
Propriétés
Numéro CAS |
30957-25-6 |
|---|---|
Formule moléculaire |
C9H16Br2O |
Poids moléculaire |
300.03 g/mol |
Nom IUPAC |
3,5-dibromo-2,6-dimethylheptan-4-one |
InChI |
InChI=1S/C9H16Br2O/c1-5(2)7(10)9(12)8(11)6(3)4/h5-8H,1-4H3 |
Clé InChI |
GQBBHKNQKIAYJT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)C(C(C)C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


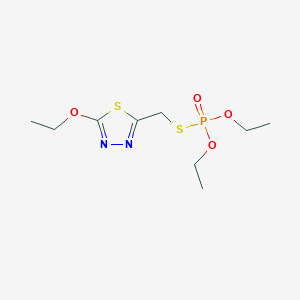
![1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI)](/img/structure/B13826919.png)
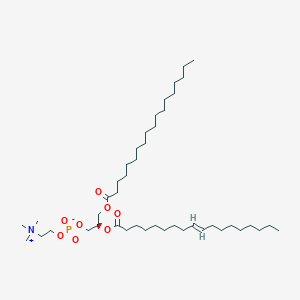
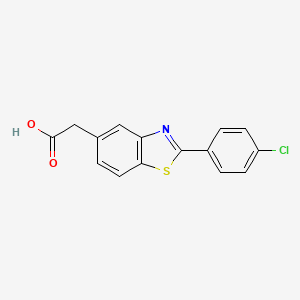
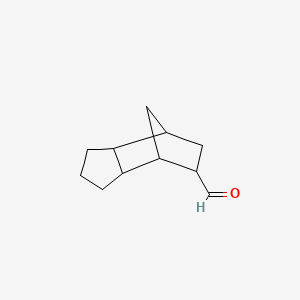
![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic Acid](/img/structure/B13826952.png)
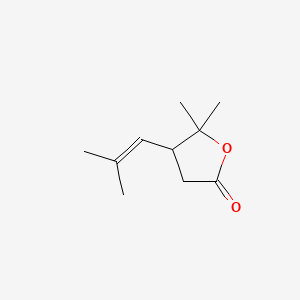
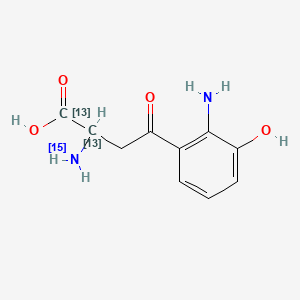
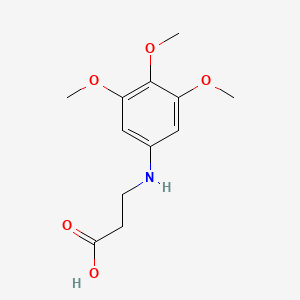
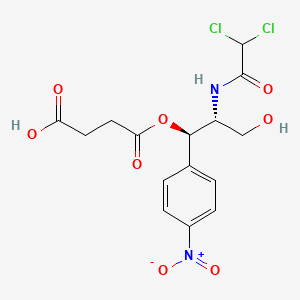

![25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)


